6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with phenethylamine in the presence of a triazine precursor. The reaction is carried out under anhydrous conditions to prevent any side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (CH2Cl2), which are often distilled from drying agents like sodium benzophenone ketyl and calcium hydride (CaH2) respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaH or LDA in anhydrous THF or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-3-(phenylamino)-1,2,4-triazin-5(4H)-one
- 6-benzyl-3-(methylamino)-1,2,4-triazin-5(4H)-one
- 6-benzyl-3-(ethylamino)-1,2,4-triazin-5(4H)-one
Uniqueness
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one is unique due to the presence of the phenethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
6-benzyl-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-16(13-15-9-5-2-6-10-15)21-22-18(20-17)19-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVQPHJJWQSRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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